Methyl 1-(2-chloro-4-nitrophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(2-chloro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl ester group, a chloro group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-chloro-4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2-chloro-4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product. The reaction conditions often include refluxing the reaction mixture and using a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chloro-4-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Methyl 1-(2-chloro-4-nitrophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 1-(2-chloro-4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine: Similar in structure but contains a piperazine ring instead of a pyrazole ring.
2-Chloro-4-nitrophenol: Contains a nitrophenyl group but lacks the pyrazole ring and ester group.
Uniqueness
Methyl 1-(2-chloro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring and the ester group allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H8ClN3O4 |
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Molecular Weight |
281.65 g/mol |
IUPAC Name |
methyl 1-(2-chloro-4-nitrophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H8ClN3O4/c1-19-11(16)9-4-5-14(13-9)10-3-2-7(15(17)18)6-8(10)12/h2-6H,1H3 |
InChI Key |
XFKLYWMCHWNGQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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